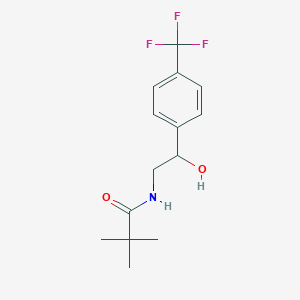

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)pivalamide

Descripción

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)pivalamide is a synthetic organic compound featuring a trifluoromethyl-substituted phenyl ring linked to a hydroxyethyl-pivalamide moiety. The pivalamide group (tert-butyl carboxamide) introduces steric bulk, which can enhance metabolic stability by resisting enzymatic degradation. This structural combination suggests applications in medicinal chemistry, particularly as a building block for drug candidates targeting neurological or inflammatory pathways.

Propiedades

IUPAC Name |

N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18F3NO2/c1-13(2,3)12(20)18-8-11(19)9-4-6-10(7-5-9)14(15,16)17/h4-7,11,19H,8H2,1-3H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQZIFTVQOLLEGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCC(C1=CC=C(C=C1)C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)pivalamide typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with a suitable amine, followed by subsequent reactions to introduce the hydroxy and pivalamide groups. One common method involves the use of sodium hydride in acetonitrile as a base to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of microwave irradiation methods has been explored to enhance reaction efficiency and reduce reaction times .

Análisis De Reacciones Químicas

Types of Reactions: N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)pivalamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced back to a hydroxy group.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction would regenerate the hydroxy group.

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)pivalamide is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds, making N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)pivalamide a valuable intermediate in medicinal chemistry .

Industry: In the industrial sector, this compound can be used in the development of advanced materials with unique properties, such as increased thermal stability and resistance to chemical degradation .

Mecanismo De Acción

The mechanism of action of N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)pivalamide involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, the trifluoromethyl group can enhance the binding affinity of the compound to its target proteins, thereby increasing its efficacy. The hydroxy and pivalamide groups may also contribute to the compound’s overall pharmacokinetic properties .

Comparación Con Compuestos Similares

Data Table: Key Structural Features and Similarity Scores

*Similarity scores derived from substructure matching algorithms (scale: 0–1).

Comparative Insights

N-(4-(Trifluoromethyl)phenyl)pivalamide (CAS 25617-34-9)

2-Cyano-N-(4-(trifluoromethyl)phenyl)acetamide (CAS 24522-30-3)

- Structural Difference: Cyanoacetamide replaces pivalamide.

- Impact: The electron-withdrawing cyano group may enhance reactivity in nucleophilic substitutions.

Bromoacetamide Derivatives (CAS 3823-19-6, 25625-57-4)

- Structural Difference : Bromine atom in place of hydroxyl group.

- Impact: Bromoacetamides are potent alkylating agents, enabling covalent binding to biological targets (e.g., enzymes). This contrasts with the main compound’s hydroxyl group, which favors hydrogen bonding and non-covalent interactions .

N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide

- Structural Difference : Chlorine substituent on the phenyl ring and acetamide group.

- The acetamide group, lacking the tert-butyl moiety, may reduce metabolic stability compared to pivalamide derivatives .

Research and Application Gaps

In contrast, bromoacetamide analogs are well-documented as tool compounds in proteomics, and cyanoacetamides are explored as kinase inhibitors . Further research is needed to elucidate the main compound’s pharmacokinetic profile and optimize its synthesis for scalable production.

Actividad Biológica

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)pivalamide is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Structural Overview

This compound features a trifluoromethyl group, which is known to enhance metabolic stability and bioavailability. The presence of hydroxy and pivalamide groups further contributes to its pharmacokinetic properties, making it a valuable intermediate in drug design and development.

The mechanism of action for N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)pivalamide involves its interaction with specific molecular targets, which can vary depending on its application. The trifluoromethyl group increases the binding affinity to target proteins, enhancing the compound's efficacy in biological systems. Additionally, the hydroxy group allows for hydrogen bonding interactions that can influence various biological pathways.

Biological Activities

1. Anticancer Activity:

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, analogs of N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)pivalamide have shown promising results in inhibiting the proliferation of prostate cancer cell lines (LNCaP and PC-3), with IC50 values indicating effective cytotoxicity .

2. Anti-inflammatory Properties:

The compound may also modulate inflammatory responses through its interactions with specific pathways involved in oxidative stress regulation. This potential has been highlighted in various studies exploring similar compounds that affect inflammatory markers.

3. Metabolic Stability:

The trifluoromethyl group contributes significantly to the metabolic stability of the compound, making it an attractive candidate for further development in pharmaceutical applications .

Table 1: Summary of Biological Activities

Case Study: Prostate Cancer Cell Lines

In a study focusing on prostate cancer treatments, a series of compounds were synthesized based on the structure of N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)pivalamide. The results demonstrated that modifications to the trifluoromethyl phenyl moiety significantly impacted the cytotoxicity against cancer cell lines, indicating that subtle changes in structure could lead to enhanced therapeutic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.